Methyl 3-(2-((2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
This compound is a structurally complex heterocyclic molecule combining a quinazoline scaffold with a piperazine moiety and a 3-chlorophenyl substituent. The presence of a thioxo group at position 2 and a carboxylate ester at position 7 enhances its polarity and bioavailability, distinguishing it from simpler quinazoline derivatives .
Properties
Molecular Formula |
C24H26ClN5O4S |
|---|---|
Molecular Weight |
516.0 g/mol |
IUPAC Name |
methyl 3-[2-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C24H26ClN5O4S/c1-34-23(33)16-5-6-19-20(13-16)27-24(35)30(22(19)32)15-21(31)26-7-8-28-9-11-29(12-10-28)18-4-2-3-17(25)14-18/h2-6,13-14H,7-12,15H2,1H3,(H,26,31)(H,27,35) |
InChI Key |
GWDDTASKVBXDGS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCCN3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-((2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of the piperazine derivative. This can be achieved through the reaction of 3-chlorophenylamine with ethylene oxide to form 1-(3-chlorophenyl)piperazine.
Quinazoline Core Construction: The quinazoline core is constructed by reacting anthranilic acid with thiourea under acidic conditions to form 2-thioxo-1,2,3,4-tetrahydroquinazoline-4-one.
Coupling Reaction: The piperazine derivative is then coupled with the quinazoline core using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Methylation: The final step involves the methylation of the carboxylate group using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities:
Anticancer Properties
Studies have shown that derivatives of tetrahydroquinazoline possess significant anticancer activity. For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. In vitro studies suggest that methyl 3-(2-((2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate may interfere with cell proliferation and induce apoptosis in cancer cells .
Neuropharmacological Effects
The presence of the piperazine moiety suggests potential neuropharmacological effects. Compounds containing piperazine are often studied for their efficacy as anxiolytic or antidepressant agents. Preliminary findings indicate that this compound may modulate neurotransmitter systems, which could lead to therapeutic applications in treating anxiety and depression .
Case Studies
- Anticancer Activity : A study published in MDPI Crystals examined novel derivatives of tetrahydroquinazoline and their anticancer activities against breast cancer cell lines. The study found that certain modifications to the tetrahydroquinazoline structure enhanced cytotoxicity against these cells .
- Neuropharmacological Research : Another study investigated the effects of piperazine derivatives on serotonin receptors. It was found that modifications similar to those present in this compound could lead to increased receptor binding affinity and altered behavioral responses in animal models .
Mechanism of Action
The exact mechanism of action of Methyl 3-(2-((2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is not well-documented. based on its structure, it is likely to interact with various molecular targets, including:
Receptors: The piperazine ring suggests potential binding to serotonin or dopamine receptors.
Enzymes: The quinazoline core may inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the quinazoline core, substituent patterns, or functional group variations. Below is a detailed analysis of its comparison with three closely related derivatives:
Compound A: Methyl 3-(2-(piperazin-1-yl)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Structural Difference: Lacks the 3-chlorophenyl group and the acetylated ethylamino linker.
- Key Findings :
- Reduced binding affinity to serotonin receptors (5-HT₁A: IC₅₀ = 1.2 μM vs. 0.45 μM for the target compound) .
- Lower metabolic stability in hepatic microsomes (t₁/₂ = 12 min vs. 28 min) due to absence of the chloro group enhancing lipophilicity .
Compound B: Ethyl 3-(2-((2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Structural Difference : Ethyl ester instead of methyl ester at position 5.
- Key Findings :
- Improved solubility in lipid membranes (logP = 2.8 vs. 2.5 for methyl ester) but slower hydrolysis in plasma .
- Comparable inhibitory activity against tyrosine kinases (IC₅₀ = 0.52 μM vs. 0.48 μM) .
Compound C: 3-(2-((2-(4-(3-Chlorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic Acid
- Structural Difference : Free carboxylic acid instead of methyl ester.
- Key Findings :
- Enhanced water solubility (>10 mg/mL vs. 2.3 mg/mL) but poor blood-brain barrier penetration (brain/plasma ratio = 0.03 vs. 0.15) .
- Stronger binding to albumin (95% vs. 82%), reducing free plasma concentration .
Critical Analysis of Research Findings
- Pharmacokinetics : The methyl ester group in the target compound balances lipophilicity and hydrolysis rates, optimizing bioavailability compared to ethyl (Compound B) or free acid (Compound C) derivatives .
- Receptor Selectivity : The 3-chlorophenyl-piperazine moiety is critical for serotonin receptor affinity, as its removal (Compound A) leads to a >2-fold drop in potency .
- Metabolic Stability : The chloro substituent likely reduces cytochrome P450-mediated oxidation, explaining the extended half-life relative to Compound C .
Biological Activity
Methyl 3-(2-((2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article aims to explore the biological activity of this compound by reviewing relevant research findings, case studies, and synthesizing data into informative tables.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Piperazine moiety : Known for its pharmacological properties.
- Tetrahydroquinazoline scaffold : Associated with various biological activities including anticancer effects.
The molecular formula is , with a molecular weight of approximately 487.04 g/mol.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The following table summarizes key findings from various studies regarding its anticancer properties:
Case Study: Inhibition of Topoisomerase II
In a focused study, derivatives similar to our compound exhibited significant inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis in cancer cells. For instance, compound 3e demonstrated an IC50 of , indicating its potency against various cancer cell lines .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. The following table presents the antimicrobial activity against different pathogens:
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | <0.24 µg/mL | Gram-positive bacteria |
| Escherichia coli | <0.30 µg/mL | Gram-negative bacteria |
| Candida albicans | 0.50 µg/mL | Fungal |
These findings suggest that the compound exhibits broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections .
The biological activity of this compound can be attributed to several mechanisms:
- Topoisomerase Inhibition : The compound interferes with the topoisomerase enzyme, crucial for DNA replication and transcription.
- Apoptosis Induction : It promotes programmed cell death in cancer cells through various pathways.
- Antimicrobial Effects : By disrupting microbial cell walls or inhibiting essential enzymatic functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
